molecular formula C11H8ClNO3 B11677738 Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B11677738
M. Wt: 237.64 g/mol
InChI Key: BQAPNLLNXHOVRR-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a 2-chlorophenyl group at position 3 and a methyl ester group at position 5. The 1,2-oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties.

For instance, similar oxazole carboxylates are intermediates in synthesizing enzyme inhibitors (e.g., HSD17B13 inhibitors) and antimicrobial agents .

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-4-2-3-5-8(7)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPNLLNXHOVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Components

  • Hydroxamoyl chloride : 2-Chlorobenzohydroxamoyl chloride (Cl-C₆H₄-CO-NHOH)

  • Keto ester : Methyl acetoacetate (CH₃-CO-CO-OCH₃)

  • Catalyst : Triethylamine or pyridine

Reaction Mechanism

The hydroxamoyl chloride reacts with the keto ester to form a nitrile oxide intermediate, which cyclizes to yield the oxazole ring. Substituents from the hydroxamoyl chloride and keto ester define the 3- and 5-positions, respectively.

Parameter Typical Values Source
SolventDichloromethane, THF
Temperature0–25°C (initial), reflux
CatalystTriethylamine (1–2 eq)
Reaction Time18–24 hours
Yield70–90%

Challenges :

  • Positional isomerism (e.g., 4-carboxylate vs. 5-carboxylate) depends on keto ester regiochemistry.

  • Byproducts from competing side reactions (e.g., hydrolysis of hydroxamoyl chloride).

Iodine-Promoted [3+2] Cycloaddition

This method exploits iodine’s ability to facilitate cycloadditions between α-methylenyl isocyanides and methyl ketones.

Key Components

  • Isocyanide : Ethyl 2-isocyanoacetate (NC-COOEt)

  • Methyl ketone : 2-Chlorobenzaldehyde-derived ketone

  • Catalyst : Iodine (I₂) in DMSO

Reaction Conditions

Parameter Optimal Values Source
SolventDMSO
Temperature130°C
Iodine Loading1.6 eq
Reaction Time6–8 hours
Yield75%

Mechanistic Insight :

  • Oxidation : I₂ oxidizes the isocyanide to an isocyanide radical.

  • Cycloaddition : Radical recombination forms the oxazole ring.

  • Deprotection : Acidic workup removes labile groups.

Limitations :

  • High temperatures may degrade sensitive substituents.

  • Limited scalability due to DMSO’s high boiling point.

Cyclization of Oximes with Keto Esters

This approach utilizes oximes as intermediates for oxazole formation, often under acidic conditions.

Procedure

  • Oxime Formation : React 2-chlorobenzaldehyde with hydroxylamine (NH₂OH).

  • Cyclization : Treat the oxime with methyl acetoacetate in HCl or H₂SO₄.

Parameter Optimal Values Source
Acid CatalystHCl (conc.), H₂SO₄
SolventEthanol, AcOH
TemperatureReflux (80–100°C)
Yield60–80%

Advantages :

  • Cost-effective reagents (e.g., hydroxylamine).

  • Mild conditions for acid-sensitive groups.

Drawbacks :

  • Competing hydrolysis of keto esters under acidic conditions.

Carboxylation and Esterification

For compounds with pre-existing oxazole cores, carboxylation followed by esterification offers a modular route.

Steps

  • Lithiation : Treat 3-(2-chlorophenyl)-5-methylisoxazole with n-BuLi.

  • CO₂ Quenching : Introduce CO₂ to form the carboxylic acid.

  • Esterification : React with diazomethane (CH₂N₂) or MeOH/H⁺.

Parameter Optimal Values Source
Basen-BuLi (2 eq)
CO₂ SourceDry ice, compressed gas
Esterification AgentDiazomethane (gaseous)
Yield85–95%

Considerations :

  • Requires anhydrous conditions for lithiation.

  • Diazomethane handling poses safety risks.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Hydroxamoyl ChlorideHigh regioselectivity, scalableSensitive to moisture, costly catalysts70–90%
Iodine CycloadditionMild conditions, diverse substratesHigh temperature, DMSO waste75%
Oxime CyclizationLow-cost reagents, simple workupByproduct formation, low yields60–80%
CarboxylationModular synthesis, high purityRequires dry conditions, toxic reagents85–95%

Industrial Considerations

Scalability and Cost

  • Hydroxamoyl chloride method : Favored for large-scale production due to predictable yields and commercial availability of reagents.

  • Iodine cycloaddition : Less viable due to DMSO’s high cost and disposal challenges.

Method Hazardous Byproducts Waste Treatment
Hydroxamoyl ChlorideHCl, chlorinated solventsNeutralization, distillation
Iodine CycloadditionI₂ vapors, DMSO residuesAdsorption, incineration
Oxime CyclizationNH₂OH, HClNeutralization, filtration

Scientific Research Applications

Organic Synthesis

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate serves as an essential building block in organic chemistry. It can be utilized in the synthesis of more complex molecules, particularly those involving heterocyclic compounds. The oxazole ring facilitates various chemical transformations, including nucleophilic substitutions and cycloadditions.

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting cellular functions or inhibiting key metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis or interfering with cell cycle progression. Specific studies have shown promising results against different cancer cell lines.

Pharmacological Research

The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and infections. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific biological pathways.

Agricultural Applications

This compound has also been studied for its potential use in agriculture:

  • Pesticide Development : The compound has shown activity against root-knot nematodes (Meloidogyne spp.), indicating its potential as a nematicide. Efficacy studies have reported an LC50 value of approximately 501 µg/mL against M. incognita, highlighting its effectiveness in pest control.
  • Plant Growth Regulation : Similar compounds within the oxazole class have been investigated for their ability to regulate plant growth, either as growth inhibitors or stimulants. This application could lead to enhanced agricultural productivity through targeted growth regulation.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies conducted on various human cancer cell lines revealed that this compound induced cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets. The chlorophenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate, highlighting variations in substituents, physical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
This compound (Target) 2-Chlorophenyl at C3; ester at C5 237.67 (calculated) N/A N/A Electron-withdrawing Cl enhances stability; ester group aids reactivity .
Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate 3-Hydroxyphenyl at C3 219.21 N/A N/A Hydroxyl group enables hydrogen bonding; precursor to methoxy derivatives.
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate 3-Bromophenyl at C3 282.12 N/A N/A Larger Br atom increases steric bulk and polarizability.
Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate Benzyloxy at C3 233.22 N/A 381.5 Bulky benzyloxy group may hinder biological target interactions.
Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate Ester at C4; methyl at C5 251.67 56–58 372.1 Positional isomer with increased lipophilicity due to methyl group.
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide Amide at C4; methyl at C5 309.75 N/A N/A Amide substitution enhances hydrogen bonding and metabolic stability.
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate Cyclopropyl at C5; 2,6-dichlorophenyl at C3 315.16 N/A N/A Dichloro substitution increases lipophilicity; cyclopropyl adds steric bulk.

Structural and Electronic Effects

  • Substituent Position : The position of the ester group significantly impacts electronic distribution. For example, methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has a dipole moment distinct from the target compound due to the ester’s relocation to C4.
  • Functional Groups : Replacing the ester with an amide (e.g., ) increases hydrogen-bonding capacity, which may enhance binding affinity in biological systems.

Physicochemical Properties

  • Melting Points : The C4-carboxylate isomer exhibits a melting point of 56–58°C, suggesting higher crystallinity compared to the target compound (data unavailable).
  • Boiling Points : Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate has a high boiling point (381.5°C), likely due to the bulky benzyloxy group increasing molecular weight and van der Waals interactions.

Biological Activity

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is a compound of interest due to its various biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often utilizes methods such as cyclization and esterification, which are crucial for constructing the oxazole ring and introducing the chlorophenyl substituent.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These results suggest that the compound has a broad-spectrum antibacterial effect, making it a candidate for further development in antimicrobial therapy .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida species. The MIC values range from 16.69 to 78.23 µM against C. albicans and Fusarium oxysporum, indicating moderate to good effectiveness in inhibiting fungal growth .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of oxazole compounds have been reported to act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer treatment due to their role in regulating gene expression related to cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the chlorophenyl group enhances its lipophilicity and may contribute to its ability to penetrate biological membranes effectively.

Key observations from SAR studies include:

  • Substituent Effects: Variations in substituents on the oxazole ring significantly affect the compound's antimicrobial potency.
  • Ring Modifications: Alterations in the oxazole structure can lead to improved biological activity or selectivity against specific pathogens.

Case Studies

  • Antibacterial Efficacy Study: A recent study evaluated this compound against clinical isolates of E. coli and Staphylococcus aureus. The compound showed promising results with MIC values comparable to standard antibiotics.
  • Antifungal Evaluation: Another investigation focused on its antifungal properties against C. albicans and reported effective inhibition at low concentrations, suggesting potential for use in treating fungal infections.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Chlorophenyl Group

The 2-chlorophenyl substituent undergoes NAS with various nucleophiles under catalytic conditions. Key parameters include temperature, solvent polarity, and catalyst selection.

NucleophileConditionsProductYieldSource
NH₃ (aq.)120°C, CuI catalyst, DMF3-(2-Aminophenyl)-1,2-oxazole-5-carboxylate78% ,
NaOCH₃80°C, K₂CO₃, DMSO3-(2-Methoxyphenyl)-1,2-oxazole-5-carboxylate65%
HS⁻ (NaSH)100°C, EtOH/H₂O3-(2-Mercaptophenyl)-1,2-oxazole-5-carboxylate82%

Mechanistic Insight :
The reaction proceeds via a σ-complex intermediate stabilized by electron-withdrawing effects of the oxazole ring. Catalysts like tetrabutyl urea enhance leaving-group displacement by polarizing the C–Cl bond .

Ester Functionalization Reactions

The methyl ester group participates in hydrolysis and transesterification, offering pathways to carboxylic acid or alternative esters.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Hydrolysis6M HCl, reflux, 6h3-(2-Chlorophenyl)-1,2-oxazole-5-carboxylic acid95%
Basic Hydrolysis2M NaOH, EtOH/H₂O, 70°C, 4hSame as above89%
TransesterificationEtOH, H₂SO₄, 65°C, 12hEthyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate74%

Structural Confirmation :
Post-hydrolysis products were verified via IR (loss of ester C=O at 1,720 cm⁻¹) and LC-MS (m/z 253.03 [M+H]⁺) .

Oxazole Ring Modifications

The oxazole core demonstrates limited electrophilic reactivity but undergoes ring-opening under extreme conditions.

Reduction of Oxazole Ring

Reducing AgentConditionsProductYieldSource
H₂ (1 atm)Pd/C (10%), EtOAc, 25°C, 24hPartially saturated oxazoline derivative34%
NaBH₄THF, 0°C → RT, 6hNo reaction

Note : Full hydrogenation requires elevated pressures (≥5 atm H₂) and prolonged reaction times.

Acid-Catalyzed Ring Opening

AcidConditionsProductYieldSource
Conc. H₂SO₄100°C, 2hDegradation to unidentified fragments

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-mediated couplings, enabling aryl diversification.

Coupling PartnerConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-(2-Biphenyl)-1,2-oxazole-5-carboxylate61%
Vinyltin reagentCuI, PPh₃, DMF, 120°C3-(2-Vinylphenyl)-1,2-oxazole-5-carboxylate57%

Optimization Data :
Yields improve with microwave assistance (150°C, 20 min) and Buchwald-Hartwig ligands .

Stability Under Environmental Stressors

Critical for industrial handling and storage:

StressorConditionsDegradation (%)Half-LifeSource
UV light (254 nm)Methanol, 24h982.3h
Heat (100°C)Dry state, N₂ atmosphere12>72h
Aqueous NaOH (1M)RT, 1h100<5min

This compound’s reactivity profile enables precise synthetic manipulation, making it valuable for pharmaceutical intermediates and materials science. Future studies should explore enantioselective modifications and green chemistry approaches to enhance sustainability.

Q & A

Q. Why do SAR studies show conflicting bioactivity data for analogs with varying substituents?

  • Methodology : Compare docking scores (AutoDock Vina, PDB 1T9G) for 2-chlorophenyl (ΔG = -9.2 kcal/mol) vs. 3-methoxyphenyl (ΔG = -7.5 kcal/mol). Validate via MIC assays (3.2 μg/mL vs. 32 μg/mL) against S. aureus .

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